molecular formula C17H13FN2O2S B4567874 2-fluoro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

2-fluoro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B4567874
M. Wt: 328.4 g/mol
InChI Key: XLOOVJCGWNBEEN-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H13FN2O2S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.06817700 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Imaging and Receptor Study

  • Development of Fluorine-18-labeled Antagonists : Compounds similar to "2-fluoro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide" have been synthesized for developing fluorine-18-labeled 5-HT1A antagonists. These fluorinated derivatives are used in positron emission tomography (PET) imaging to study the serotonin 1A receptor distribution and dynamics in the brain, providing insights into neurological disorders and potential therapeutic targets (Lang et al., 1999).
  • Alzheimer’s Disease Research : Fluorinated benzamide analogues, acting as selective serotonin 1A (5-HT(1A)) molecular imaging probes, have been utilized in PET studies to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients. These studies offer crucial insights into the neurobiological changes associated with Alzheimer's and other cognitive impairments, highlighting the role of serotonin receptors in the disease's pathology (Kepe et al., 2006).

Synthesis and Characterization for Potential Biological Activities

  • Synthesis of Fluorinated Heterocyclic Compounds : Research on the efficacious synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones using 2-fluoroacrylic building blocks demonstrates the versatility of such fluorinated compounds in creating bioactive molecules. These synthetic routes open avenues for developing new drugs with enhanced pharmacological properties (Shi et al., 1996).
  • Fluorescent Probes for Sensing Applications : The development of fluorinated benzoxazole and benzothiazole analogues has led to the creation of fluorescent probes capable of sensing pH changes and metal cations. These compounds exhibit high sensitivity and selectivity, making them valuable tools for biological and chemical sensing applications (Tanaka et al., 2001).

Properties

IUPAC Name

2-fluoro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c1-22-12-6-4-5-11(9-12)15-10-23-17(19-15)20-16(21)13-7-2-3-8-14(13)18/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOOVJCGWNBEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-fluoro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
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2-fluoro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 6
2-fluoro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.